N-benzyloleamide

FAAH inhibition Endocannabinoid system Macamide SAR

N-Benzyloleamide (CAS 101762-87-2, also indexed as 883715-21-7; C25H41NO; MW 371.60 g/mol) is a non‑polar, long‑chain fatty acid N‑benzylamide isolated from the Peruvian plant Lepidium meyenii (Maca). This compound belongs to the macamide class and is characterized by a (9Z)-octadecenamide backbone conjugated to a benzylamine moiety.

Molecular Formula C25H41NO
Molecular Weight 371.6 g/mol
Cat. No. B12926031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyloleamide
Molecular FormulaC25H41NO
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9-
InChIKeyQHXGFOCPQQADIF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloleamide Procurement Guide: CAS 101762-87-2 / 883715-21-7 – Natural Macamide FAAH Inhibitor for Endocannabinoid and Anti-Fatigue Research


N-Benzyloleamide (CAS 101762-87-2, also indexed as 883715-21-7; C25H41NO; MW 371.60 g/mol) is a non‑polar, long‑chain fatty acid N‑benzylamide isolated from the Peruvian plant Lepidium meyenii (Maca) [1]. This compound belongs to the macamide class and is characterized by a (9Z)-octadecenamide backbone conjugated to a benzylamine moiety. It has been shown to act as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for endocannabinoids such as anandamide and oleamide [2]. Beyond FAAH modulation, N‑benzyloleamide demonstrates agonist activity at the rat CB1 cannabinoid receptor and has documented in vivo effects on energy metabolism, antioxidant status, and exercise‑induced fatigue [3].

N-Benzyloleamide vs. Other Macamides and Endogenous Amides: Why Generic Substitution Is Not Viable


Macamides and fatty acid amides exhibit highly structure‑dependent pharmacological profiles that preclude simple interchange. The presence and position of unsaturation in the fatty acyl chain, as well as the nature of the amine head group, dictate both FAAH inhibitory potency and CB1 receptor affinity [1]. For example, the saturated analog N‑benzylstearamide displays an FAAH IC50 of 43.7 µM, whereas N‑benzyloleamide, bearing a single cis‑double bond, achieves an IC50 of 7.9 µM—a >5‑fold improvement in potency attributable solely to unsaturation [2]. Furthermore, the benzyl substitution in N‑benzyloleamide confers a distinct mechanism of FAAH inhibition (irreversible) compared to the endogenous substrate oleamide, which is rapidly hydrolyzed by FAAH [1]. In vivo, only specific macamides such as N‑benzyloleamide demonstrate statistically significant prolongation of exhaustive swimming time at defined doses; other macamides in the same study did not consistently reproduce this effect [3]. Consequently, substituting N‑benzyloleamide with a structurally related macamide or fatty acid amide without empirical validation introduces unacceptable variability in both in vitro and in vivo outcomes.

N-Benzyloleamide Quantitative Differentiation Evidence: FAAH Inhibition, CB1 Agonism, Irreversible Mechanism, and In Vivo Anti-Fatigue Metrics


FAAH Inhibitory Potency: N-Benzyloleamide (IC50 7.9 µM) vs. N-Benzylstearamide (IC50 43.7 µM) – A >5‑Fold Potency Gain from Unsaturation

In a head‑to‑head FAAH inhibitor screening assay, N‑benzyloleamide (IC50 = 7.9 µM) exhibited >5‑fold greater inhibitory potency than its fully saturated counterpart, N‑benzylstearamide (IC50 = 43.7 µM) [1]. This marked improvement is attributed to the presence of the (9Z)-double bond in the fatty acyl moiety, a structural feature absent in N‑benzylstearamide. Additionally, the di‑unsaturated analog N‑benzyl‑linoleamide (IC50 = 7.2 µM) and tri‑unsaturated analog N‑benzyllinolenamide (IC50 = 8.5 µM) displayed comparable potencies, confirming that a single unsaturation is sufficient to achieve near‑maximal FAAH inhibition within this macamide series [1].

FAAH inhibition Endocannabinoid system Macamide SAR

CB1 Cannabinoid Receptor Agonism: N-Benzyloleamide (EC50 0.80 nM) vs. Oleamide (EC50 1.64 µM) – >2,000‑Fold Higher Potency

N‑Benzyloleamide acts as a potent agonist at the rat CB1 receptor, with an EC50 of 0.80 nM in a functional cAMP accumulation assay in HEK293 cells [1]. In stark contrast, the endogenous fatty acid amide oleamide—lacking the N‑benzyl group—activates the same receptor with an EC50 of 1.64 µM (1,640 nM) [2]. This represents a >2,000‑fold increase in potency conferred by the benzyl substitution. Additionally, N‑benzyloleamide displays >500‑fold selectivity against the human CB2 receptor, where its EC50 exceeds 400 nM [1].

CB1 receptor Cannabinoid signaling cAMP assay

Irreversible FAAH Inhibition: N-Benzyloleamide Exhibits Time‑Dependent, Irreversible Mechanism Distinct from Reversible Inhibitors and Endogenous Substrates

Pre‑incubation studies revealed that N‑benzyloleamide, along with N‑benzylstearamide and N‑benzyl‑linoleamide, produces time‑dependent inhibition of FAAH, a hallmark of irreversible covalent modification of the enzyme active site [1]. In contrast, the standard reversible FAAH inhibitor URB597 and the endogenous substrate oleamide do not exhibit time‑dependent inhibition under identical conditions. This mechanistic distinction means that N‑benzyloleamide produces sustained FAAH inactivation even after compound washout, whereas reversible inhibitors and substrates require continuous presence for effect.

Irreversible inhibition FAAH mechanism Enzyme kinetics

In Vivo Anti‑Fatigue and Metabolic Modulation: High‑Dose N‑Benzyloleamide (40 mg/kg) Significantly Prolongs Exhaustive Swimming Time in Mice

In a 21‑day mouse swimming model, oral administration of N‑benzyloleamide at 40 mg/kg (high‑dose group) significantly prolonged exhaustive swimming time compared to vehicle control (p < 0.05) [1]. Concurrently, this dose produced statistically significant reductions in post‑exercise lactic acid (LD), blood ammonia (BA), and lactate dehydrogenase (LDH), while increasing liver glycogen (LG) and non‑esterified fatty acid (NEFA) levels (all p < 0.05). Antioxidant markers in brain, muscle, and liver were also improved: malondialdehyde (MDA) decreased, and superoxide dismutase (SOD) and glutathione peroxidase (GSH‑PX) activities increased (p < 0.05) [1]. Although direct comparator data for other macamides are not reported in this abstract, the robust, multi‑parameter response to N‑benzyloleamide distinguishes it as a uniquely well‑characterized anti‑fatigue candidate among macamides.

Anti‑fatigue Exercise physiology In vivo pharmacology

N-Benzyloleamide: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Endocannabinoid System Modulation: FAAH Inhibition and CB1 Agonism Studies

N‑Benzyloleamide is ideally suited for experiments requiring sustained elevation of endocannabinoid tone. Its irreversible FAAH inhibition [1] combined with sub‑nanomolar CB1 agonism [2] makes it a powerful tool for investigating anandamide and oleamide signaling pathways, neuroprotection, and cannabinoid receptor pharmacology. Researchers can utilize the compound to explore the functional consequences of prolonged FAAH blockade in neuronal cultures, brain slice preparations, or in vivo behavioral models where CB1 activation is implicated.

In Vivo Anti‑Fatigue and Exercise Performance Models

For studies of exercise‑induced fatigue, energy metabolism, and oxidative stress, N‑benzyloleamide provides a validated, orally active agent with documented efficacy in rodent models. The 40 mg/kg high‑dose regimen has been shown to significantly prolong exhaustive swimming time and improve multiple metabolic and antioxidant parameters [3]. This makes the compound a reference standard for benchmarking novel anti‑fatigue candidates or for dissecting the role of the endocannabinoid system in physical performance.

Structure‑Activity Relationship (SAR) Studies of Macamides and FAAH Inhibitors

N‑Benzyloleamide serves as a key intermediate‑potency comparator in SAR panels investigating the impact of fatty acyl unsaturation on FAAH inhibition. With an IC50 of 7.9 µM, it bridges the gap between the weak saturated analog N‑benzylstearamide (43.7 µM) and the more potent di‑unsaturated analog (7.2 µM) [4]. Medicinal chemists and pharmacologists can use N‑benzyloleamide to probe the contribution of a single (9Z)-double bond to enzyme binding and irreversible inactivation.

Natural Product Pharmacology and Lepidium meyenii (Maca) Standardization

As one of the most thoroughly characterized macamides, N‑benzyloleamide is an essential analytical reference standard for the quality control and standardization of Maca extracts and dietary supplements. Its well‑defined FAAH inhibitory activity [1] and in vivo anti‑fatigue effects [3] provide a pharmacological basis for bioactivity‑guided fractionation and for establishing potency markers in Maca‑derived products.

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